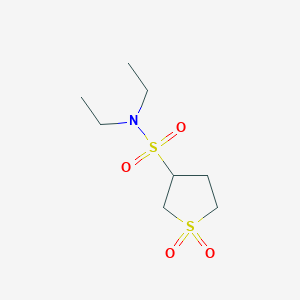
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DTS, is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. DTS is a small molecule that has a unique chemical structure and possesses several physicochemical properties that make it an attractive candidate for research.
作用機序
The mechanism of action of DTS is not fully understood. However, it is believed that DTS exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in biological systems. DTS has also been shown to inhibit lipid peroxidation, which is a major contributor to oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTS has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTS can protect cells from oxidative stress-induced damage. DTS has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DTS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. DTS is also stable under a wide range of experimental conditions. However, one of the limitations of DTS is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on DTS. One area of research is the development of DTS-based antioxidants for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the potential use of DTS as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of DTS and its potential applications in other scientific fields.
合成法
The synthesis of DTS involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with diethylamine and thiourea. The reaction proceeds via a multi-step process, which includes the formation of several intermediates. The final product, DTS, is obtained after purification through a series of chromatographic techniques.
科学的研究の応用
DTS has been extensively studied for its potential application in various scientific fields. One of the most promising applications of DTS is its use as a radical scavenger in biological systems. DTS has been shown to possess potent antioxidant properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases.
特性
分子式 |
C8H17NO4S2 |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
N,N-diethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3 |
InChIキー |
JCVYBNNWFCKBBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
正規SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)





![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)



![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)
